molecular formula C10H8Cl2O3 B1265476 4-(Allyloxy)-3,5-dichlorobenzoic acid CAS No. 41727-45-1

4-(Allyloxy)-3,5-dichlorobenzoic acid

Cat. No.: B1265476
CAS No.: 41727-45-1
M. Wt: 247.07 g/mol
InChI Key: RXLVKVUKUULKAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-3,5-dichlorobenzoic acid is an organic compound characterized by the presence of an allyloxy group and two chlorine atoms attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Allyloxy)-3,5-dichlorobenzoic acid typically involves the allylation of 3,5-dichlorobenzoic acid. One common method includes the reaction of 3,5-dichlorobenzoic acid with allyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid like aluminum chloride. The reaction is carried out under reflux conditions to facilitate the formation of the allyloxy group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 4-(Allyloxy)-3,5-dichlorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The allyloxy group can be oxidized to form an epoxide or a diol.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Lithium aluminum hydride or borane can be employed for the reduction of the carboxylic acid group.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products:

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-(Allyloxy)-3,5-dichlorobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Allyloxy)-3,5-dichlorobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The allyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the chlorine atoms can enhance binding affinity through halogen bonding. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    4-(Allyloxy)benzoic acid: Lacks the chlorine atoms, resulting in different reactivity and binding properties.

    3,5-Dichlorobenzoic acid: Lacks the allyloxy group, affecting its solubility and chemical behavior.

    4-(Methoxy)-3,5-dichlorobenzoic acid: The methoxy group provides different electronic and steric effects compared to the allyloxy group.

Uniqueness: 4-(Allyloxy)-3,5-dichlorobenzoic acid is unique due to the combination of the allyloxy group and the dichloro substitution pattern. This combination imparts distinct chemical properties, such as enhanced reactivity towards nucleophiles and potential for diverse chemical transformations.

Properties

IUPAC Name

3,5-dichloro-4-prop-2-enoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c1-2-3-15-9-7(11)4-6(10(13)14)5-8(9)12/h2,4-5H,1,3H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXLVKVUKUULKAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30194522
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41727-45-1
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041727451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-(allyloxy)-3,5-dichloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30194522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Allyloxy)-3,5-dichlorobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-(Allyloxy)-3,5-dichlorobenzoic acid
Reactant of Route 3
Reactant of Route 3
4-(Allyloxy)-3,5-dichlorobenzoic acid
Reactant of Route 4
Reactant of Route 4
4-(Allyloxy)-3,5-dichlorobenzoic acid
Reactant of Route 5
Reactant of Route 5
4-(Allyloxy)-3,5-dichlorobenzoic acid
Reactant of Route 6
Reactant of Route 6
4-(Allyloxy)-3,5-dichlorobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.